![molecular formula C9H19NO B13222021 4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)
4-[(1-Cyclopropylethyl)amino]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Cyclopropylethyl)amino]butan-2-ol is an organic compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an amino group, which is further connected to a butanol backbone. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyclopropylethyl)amino]butan-2-ol typically involves the reaction of cyclopropyl ethylamine with a butanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining purity and yield, are applicable.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Cyclopropylethyl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines and alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1-Cyclopropylethyl)amino]butan-2-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In studies related to enzyme interactions and metabolic pathways.
Industry: Limited use in the development of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(1-Cyclopropylethyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1-Cyclopropylmethyl)amino]butan-2-ol
- 4-[(1-Cyclopropylpropyl)amino]butan-2-ol
- 4-[(1-Cyclopropylbutyl)amino]butan-2-ol
Uniqueness
4-[(1-Cyclopropylethyl)amino]butan-2-ol is unique due to its specific cyclopropyl ethyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
4-(1-cyclopropylethylamino)butan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-7(11)5-6-10-8(2)9-3-4-9/h7-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
CYCCURNXULAZBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNC(C)C1CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


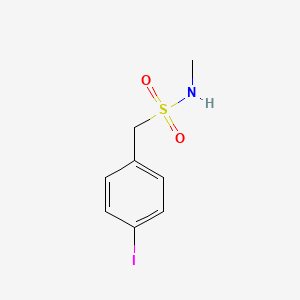
![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
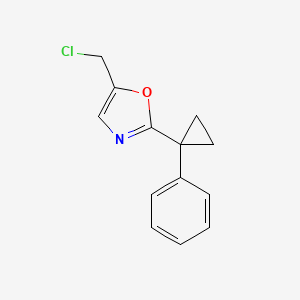
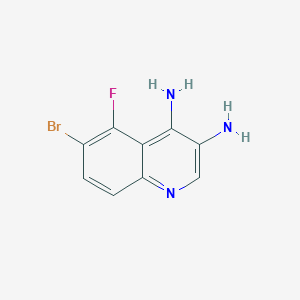
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
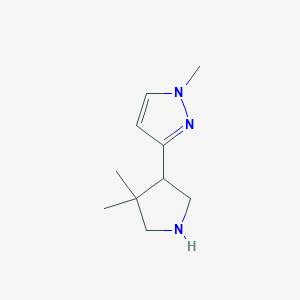
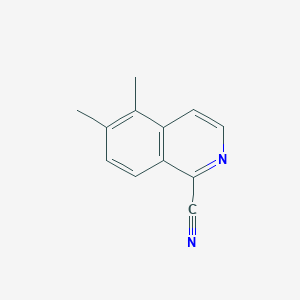
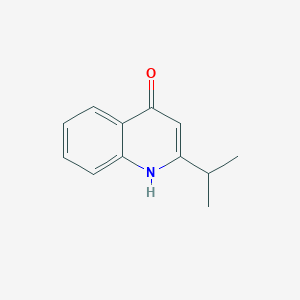
![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)

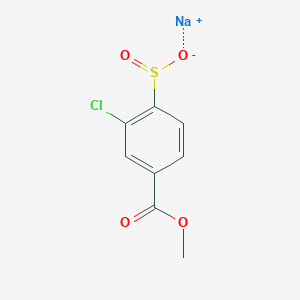
![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)


